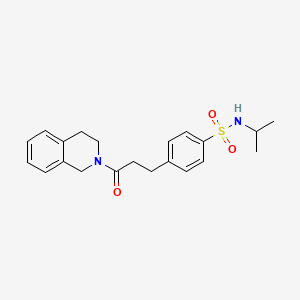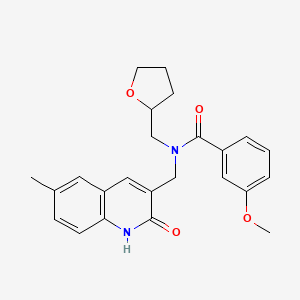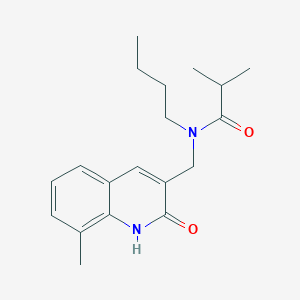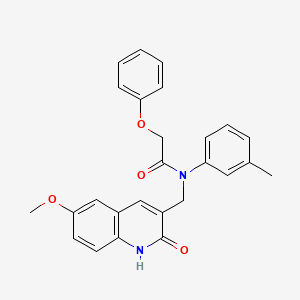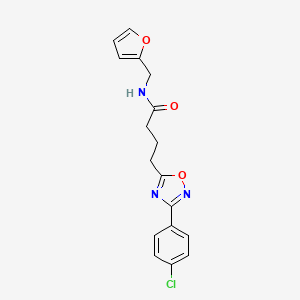
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and pathways involved in the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide exhibits various biochemical and physiological effects. These effects include inhibition of bacterial and fungal growth, inhibition of cancer cell proliferation, and reduction of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, one of the main limitations of using this compound is its potential toxicity, which must be carefully evaluated before use.
Future Directions
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential applications in various fields such as medicine and agriculture. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds with fewer side effects.
Conclusion
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs and pesticides with improved efficacy and safety.
Synthesis Methods
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide involves a series of chemical reactions. The first step involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate in the presence of triethylamine to form 4-chlorobenzoyl isocyanate. The second step involves the reaction of 4-chlorobenzoyl isocyanate with furan-2-ylmethanamine to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide.
Scientific Research Applications
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In the field of agriculture, this compound has been found to exhibit insecticidal and fungicidal properties.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-8-6-12(7-9-13)17-20-16(24-21-17)5-1-4-15(22)19-11-14-3-2-10-23-14/h2-3,6-10H,1,4-5,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKQCKZTVLIBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


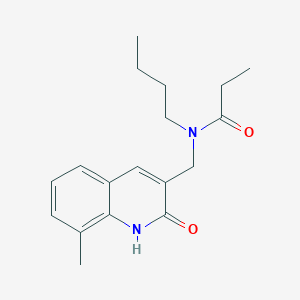
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)
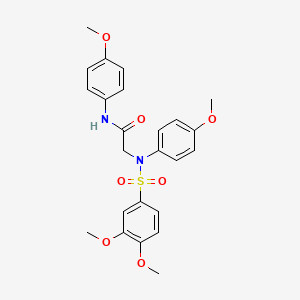

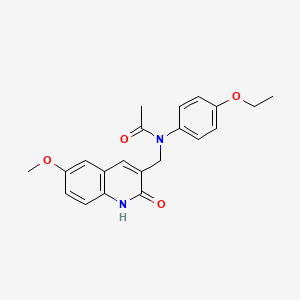
![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)

